molecular formula C7H4BrCl2NO B13794209 N-Bromo-2,6-dichlorobenzamide CAS No. 71411-63-7

N-Bromo-2,6-dichlorobenzamide

Cat. No.: B13794209
CAS No.: 71411-63-7
M. Wt: 268.92 g/mol
InChI Key: DLZZEJRBGSKHOY-UHFFFAOYSA-N
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Description

N-Bromo-2,6-dichlorobenzamide is a chemical compound with the molecular formula C7H4BrCl2NO It is a derivative of benzamide, where the amide nitrogen is substituted with a bromine atom and the benzene ring is substituted with two chlorine atoms at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Bromo-2,6-dichlorobenzamide can be synthesized through the bromination of 2,6-dichlorobenzamide. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an appropriate solvent such as acetonitrile or dichloromethane, often at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Bromo-2,6-dichlorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding amine derivative.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Substitution Reactions: Products include N-substituted benzamides.

    Oxidation Reactions: Products include N-oxide derivatives.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

N-Bromo-2,6-dichlorobenzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of N-substituted benzamides.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-Bromo-2,6-dichlorobenzamide involves its ability to act as a brominating agent. The bromine atom can participate in electrophilic addition reactions, facilitating the formation of new chemical bonds. The compound can also interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

    2,6-Dichlorobenzamide: Lacks the bromine substitution, resulting in different reactivity and applications.

    N-Bromoacetamide: Similar brominating agent but with different substitution patterns on the benzene ring.

    N-Bromosuccinimide: Commonly used brominating agent with different structural properties.

Uniqueness: N-Bromo-2,6-dichlorobenzamide is unique due to the presence of both bromine and chlorine substitutions on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Properties

CAS No.

71411-63-7

Molecular Formula

C7H4BrCl2NO

Molecular Weight

268.92 g/mol

IUPAC Name

N-bromo-2,6-dichlorobenzamide

InChI

InChI=1S/C7H4BrCl2NO/c8-11-7(12)6-4(9)2-1-3-5(6)10/h1-3H,(H,11,12)

InChI Key

DLZZEJRBGSKHOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NBr)Cl

Origin of Product

United States

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